

# Application Notes and Protocols for Immunoprecipitation of KRAS(G12D) with TH-Z827

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## Compound of Interest

Compound Name: TH-Z827

Cat. No.: B13838969

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## Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being one of the most prevalent. This mutation results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the MAPK and PI3K/mTOR pathways. [1][2] **TH-Z827** is a potent and selective inhibitor that targets the KRAS(G12D) mutant.[3] It operates by forming a salt bridge with the aspartate residue at position 12 (Asp12) within the switch-II pocket of the mutant protein.[4][5] This interaction locks the protein in an inactive state, thereby inhibiting downstream signaling.[4] This document provides detailed protocols for the immunoprecipitation of KRAS(G12D) using **TH-Z827**, along with methods for assessing its impact on cell viability and downstream signaling.

## Data Presentation

### Table 1: In Vitro Inhibitory Activity of TH-Z827

Assay Type	Target	IC50 Value	Notes
SOS-catalyzed Nucleotide Exchange	KRAS(G12D)	2.4 $\mu$ M	Demonstrates direct inhibition of KRAS activation.[3]
SOS-catalyzed Nucleotide Exchange	KRAS(G12C)	20 $\mu$ M	Shows ~10-fold weaker inhibition compared to G12D, indicating selectivity. [6]
KRAS(G12D)-CRAF Interaction	KRAS(G12D)	42 $\mu$ M	Measures the disruption of the interaction with a key downstream effector. [3]

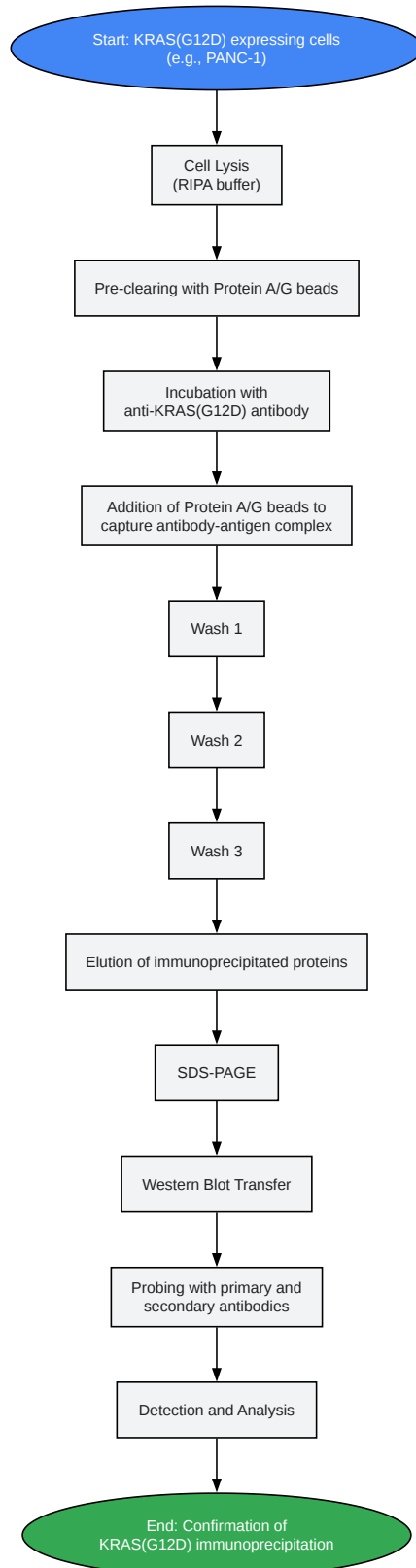
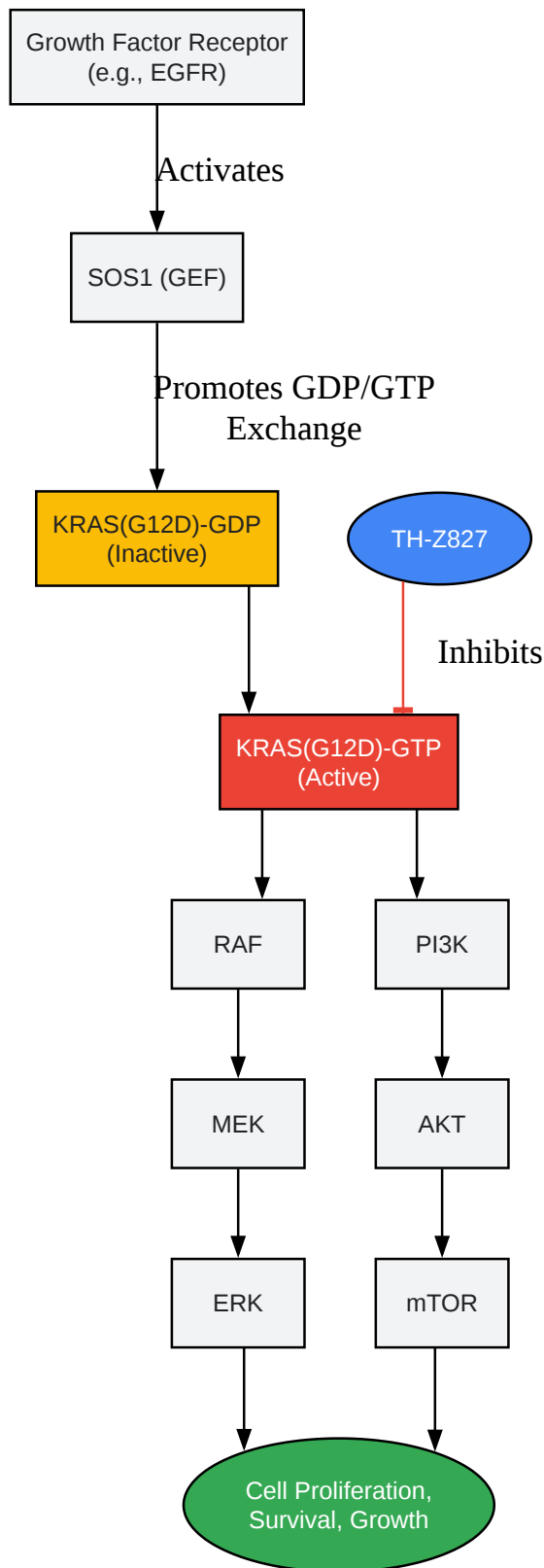
**Table 2: Anti-proliferative Effects of TH-Z827 on KRAS(G12D) Mutant Cell Lines**

Cell Line	Cancer Type	IC50 Value
PANC-1	Pancreatic Cancer	4.4 $\mu$ M[3][7]
Panc 04.03	Pancreatic Cancer	4.7 $\mu$ M[3][7]

**Table 3: Binding Affinity of TH-Z827 to KRAS Variants**

KRAS Variant	Nucleotide State	Binding Affinity (ITC)
KRAS(G12D)	GDP-bound	Measurable binding[8]
KRAS(G12D)	GMPPNP-bound	Measurable binding[8]
KRAS(WT)	GDP-bound or GMPPNP-bound	No measurable binding[6][7]
KRAS(G12C)	GDP-bound or GMPPNP-bound	No measurable binding[6][7]

# Signaling Pathway and Experimental Workflow Diagrams



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